

Scalable synthesis of "Methyl hydrazino(oxo)acetate" for industrial applications

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Compound of Interest

Compound Name: *Methyl hydrazino(oxo)acetate*

Cat. No.: *B1280444*

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Scalable Synthesis of Methyl Hydrazino(oxo)acetate for Industrial Applications

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl hydrazino(oxo)acetate is a valuable building block in pharmaceutical synthesis, serving as a key intermediate in the development of various therapeutic agents. Its utility is noted in patent literature for the synthesis of compounds with antibacterial activity, particularly those targeting bacterial DNA gyrase.^{[1][2]} The efficient and scalable production of this reagent is therefore of significant interest to the drug development industry. This document provides a detailed protocol for a proposed scalable synthesis of **Methyl hydrazino(oxo)acetate**, along with relevant data and visualizations to guide its implementation in an industrial setting.

Proposed Scalable Synthesis Route

The most plausible and scalable industrial synthesis of **Methyl hydrazino(oxo)acetate** involves the controlled reaction of dimethyl oxalate with one equivalent of hydrazine hydrate. This method is advantageous due to the availability and relatively low cost of the starting materials. The reaction proceeds by the nucleophilic acyl substitution of one of the methyl ester groups of dimethyl oxalate by hydrazine.

Experimental Protocol

Materials and Equipment:

- Dimethyl oxalate (DMO)
- Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$)
- Methanol (MeOH), industrial grade
- Jacketed glass reactor with overhead stirring, temperature control, and a reflux condenser
- Addition funnel
- Filtration apparatus (e.g., Nutsche filter-dryer)
- Vacuum oven

Procedure:

- **Reactor Setup:** The reaction is to be carried out in a clean, dry, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, an addition funnel, and a reflux condenser. The reactor should be purged with an inert gas, such as nitrogen, to maintain an inert atmosphere.
- **Reagent Preparation:**
 - Charge the reactor with dimethyl oxalate (1.0 equivalent) and methanol (5 volumes).
 - Begin agitation and cool the mixture to 0-5 °C using a circulating chiller.
- **Hydrazine Addition:**

- Slowly add hydrazine hydrate (1.0 equivalent), diluted with methanol (2 volumes), to the reactor via the addition funnel over a period of 1-2 hours.
- Maintain the internal temperature of the reactor below 10 °C throughout the addition to control the exotherm and minimize the formation of the undesired bis-hydrazide byproduct.

- Reaction:
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours.
 - Monitor the reaction progress by a suitable analytical method, such as HPLC or GC-MS, to ensure the complete consumption of the limiting reagent.
- Product Isolation:
 - Upon reaction completion, cool the mixture to 0-5 °C to induce precipitation of the product.
 - The solid product is collected by filtration using a Nutsche filter-dryer.
 - Wash the filter cake with cold methanol (2 x 1 volume) to remove any unreacted starting materials and soluble impurities.
- Drying:
 - Dry the isolated product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Data Presentation

Table 1: Reactant Quantities and Molar Equivalents

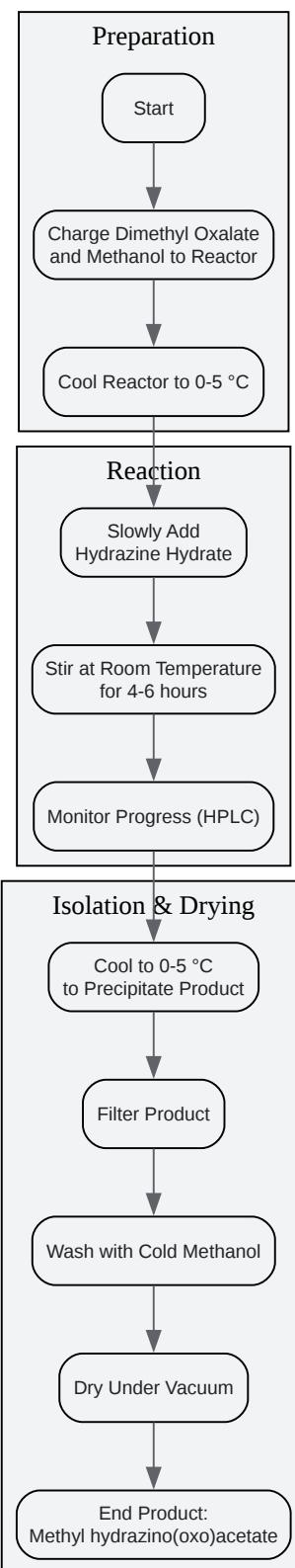
Reagent	Molecular Weight (g/mol)	Molar Equivalent	Quantity (kg)	Moles (kmol)
Dimethyl Oxalate	118.09	1.0	118.09	1.0
Hydrazine Hydrate	50.06	1.0	50.06	1.0
Methanol	32.04	-	790.00	-

Table 2: Expected Yield and Purity

Parameter	Expected Value
Theoretical Yield (kg)	118.09
Actual Yield (kg)	100.38 - 106.28
Yield (%)	85 - 90%
Purity (by HPLC)	>98%
Melting Point (°C)	70-73 °C

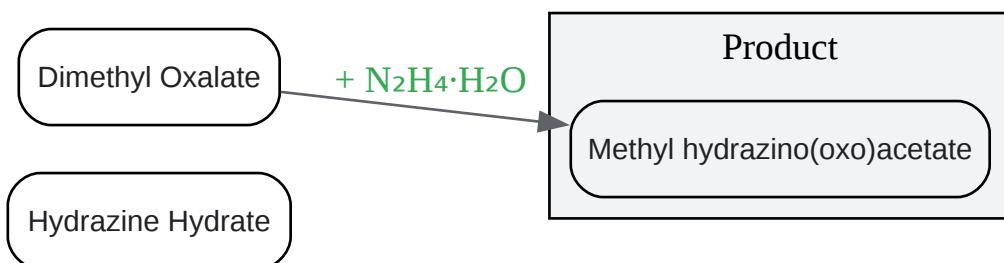
Visualizations

Synthesis Workflow

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Caption: Workflow for the scalable synthesis of **Methyl hydrazino(oxo)acetate**.

Reaction Pathway



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Caption: Reaction of Dimethyl Oxalate with Hydrazine Hydrate.

Safety Considerations

- Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
- The reaction of dimethyl oxalate with hydrazine is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of byproducts.
- Consult the Safety Data Sheets (SDS) for all chemicals before use.

Applications in Drug Development

Methyl hydrazino(oxo)acetate is a versatile intermediate in the synthesis of heterocyclic compounds, which are prevalent in many drug candidates. Its primary documented application is in the preparation of novel pyrrole derivatives with antibacterial properties. These compounds have been shown to inhibit bacterial DNA gyrase, a crucial enzyme for bacterial replication, making them attractive candidates for the development of new antibiotics to combat resistant strains of bacteria.^{[1][2]} The presence of both a nucleophilic hydrazine moiety and an electrophilic ester group allows for a variety of subsequent chemical transformations, making it a valuable scaffold for combinatorial chemistry and lead optimization in drug discovery programs.

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References

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- 2. WO2005026149A1 - Pyrrol derivatives with antibacterial activity - Google Patents [patents.google.com]
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